

# GSK1838705A: An ATP-Competitive Inhibitor of IGF-1R, IR, and ALK

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1838705A** is a potent, orally bioavailable, and reversible small-molecule kinase inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and the anaplastic lymphoma kinase (ALK).[1][2][3] The dysregulation of these signaling pathways is implicated in the proliferation and survival of various tumor cells.[3][4] **GSK1838705A** has demonstrated significant antitumor activity in both in vitro and in vivo models of human cancers, including solid tumors and hematologic malignancies.[1][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of **GSK1838705A**, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

## Biochemical and Cellular Activity

**GSK1838705A** is a highly potent inhibitor of IGF-1R, IR, and ALK with nanomolar efficacy.[1][6][7] Its inhibitory activity has been characterized in various biochemical and cellular assays.

## Quantitative Kinase Inhibition Data

| Target | Assay Type                             | IC50 (nM)  | Ki (nM)   |
|--------|----------------------------------------|------------|-----------|
| IGF-1R | Homogeneous Time-Resolved Fluorescence |            |           |
|        | Resolved                               | 2.0 ± 0.17 | 0.7 ± 0.2 |
|        | Fluorescence                           |            |           |
| IR     | Homogeneous Time-Resolved Fluorescence |            |           |
|        | Resolved                               | 1.6 ± 0.18 | 1.1 ± 0.1 |
|        | Fluorescence                           |            |           |
| ALK    | Not Specified                          | 0.5        | 0.35      |

Table 1: Biochemical inhibition of kinase activity by **GSK1838705A**. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Cellular Phosphorylation Inhibition Data

| Target | Cell Line    | IC50 (nM) |
|--------|--------------|-----------|
| IGF-1R | NIH-3T3/LISN | 85 ± 38   |
| IR     | NIH-3T3-hIR  | 79 ± 43   |

Table 2: Inhibition of receptor phosphorylation in cellular assays by **GSK1838705A**.[\[2\]](#)[\[3\]](#)

## In Vitro Antiproliferative Activity

**GSK1838705A** has been shown to inhibit the proliferation of a wide range of cancer cell lines derived from both solid and hematologic tumors.[\[1\]](#)[\[6\]](#) The half-maximal effective concentration (EC50) for cell proliferation inhibition varies depending on the cell line, with particular sensitivity observed in multiple myeloma and Ewing's sarcoma cell lines.[\[2\]](#)[\[8\]](#)

| Cell Line | Cancer Type      | EC50 (nM) |
|-----------|------------------|-----------|
| L-82      | Not Specified    | 24        |
| SUP-M2    | Not Specified    | 28        |
| SK-ES     | Ewing's Sarcoma  | 141       |
| MCF-7     | Breast Cancer    | 203       |
| NCI-H929  | Multiple Myeloma | <1000     |

Table 3: Antiproliferative activity of **GSK1838705A** in various cancer cell lines.[\[6\]](#)

## Signaling Pathways

**GSK1838705A** exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

[Click to download full resolution via product page](#)

IGF-1R and IR Signaling Inhibition

[Click to download full resolution via product page](#)

ALK Signaling Inhibition

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the ability of **GSK1838705A** to inhibit the enzymatic activity of purified IGF-1R and IR.



[Click to download full resolution via product page](#)

### Kinase Activity Assay Workflow

#### Protocol:

- Baculovirus-expressed glutathione S-transferase-tagged proteins encoding the intracellular domain of IGF-1R or IR are used.[6][7]
- The kinase, a suitable substrate, and ATP are combined in a reaction buffer.
- **GSK1838705A** at various concentrations is added to the reaction mixture.
- The reaction is incubated to allow for phosphorylation of the substrate.
- Detection reagents, typically a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that recognizes the substrate, are added.
- The plate is read on a compatible HTRF reader, and the ratio of the emission signals at 665 nm and 620 nm is calculated.
- IC50 values are determined by fitting the data to a four-parameter logistic equation.[6]

## Cellular Phosphorylation Assay

This assay quantifies the inhibition of ligand-induced receptor phosphorylation in a cellular context.

Protocol:

- Cells (e.g., NIH-3T3/LISN for IGF-1R, NIH-3T3-hIR for IR) are seeded in 96-well plates and cultured overnight.[3]
- The cells are serum-starved for a defined period.
- Cells are pre-treated with various concentrations of **GSK1838705A** or DMSO as a control for 2 hours.[3][9]
- The respective ligand (e.g., IGF-I for IGF-1R, insulin for IR) is added to stimulate receptor phosphorylation for 15 minutes.[3]
- Cells are lysed, and the lysates are analyzed for phosphorylated and total receptor levels using methods like ELISA or Western blotting.[3]
- IC<sub>50</sub> values are calculated based on the reduction in the phosphorylated receptor signal.

## Cell Proliferation Assay

This assay assesses the effect of **GSK1838705A** on the growth of cancer cell lines.



[Click to download full resolution via product page](#)

### Cell Proliferation Assay Workflow

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][9]
- The cells are treated with a range of concentrations of **GSK1838705A** or DMSO control.

- The plates are incubated for 72 hours.[3][9]
- Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[3][6]
- Luminescence is measured using a plate reader.
- EC50 values are determined from the dose-response curves.[6]

## Western Blotting

This technique is used to detect changes in protein levels and phosphorylation status in response to **GSK1838705A** treatment.

Protocol:

- Cells are treated with **GSK1838705A** and/or ligand as described in the cellular phosphorylation assay.
- Whole-cell lysates are prepared using a suitable lysis buffer.[3]
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, etc.). [3]
- The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- The protein bands are visualized using an appropriate detection system.[3]

## In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **GSK1838705A** in animal models.



[Click to download full resolution via product page](#)

### In Vivo Xenograft Study Workflow

#### Protocol:

- Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]
- Tumors are allowed to grow to a palpable size (e.g., ~200 mm<sup>3</sup>).[3]
- Mice are randomized into treatment and control groups.
- GSK1838705A** is administered orally at specified doses and schedules.[3] The control group receives the vehicle.
- Tumor volume and body weight are measured regularly.[3]
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).

## Conclusion

**GSK1838705A** is a potent dual inhibitor of the IGF-1R/IR and ALK signaling pathways with demonstrated antitumor activity in preclinical models. Its well-characterized mechanism of action and efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development in tumors driven by these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [GSK1838705A: An ATP-Competitive Inhibitor of IGF-1R, IR, and ALK]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-atp-competitive-inhibitor>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)